D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-
Overview
Description
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- typically involves the protection of the amino group of D-phenylalanine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Coupling Reactions: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is used for peptide bond formation.
Major Products Formed
Hydrolysis: The major product is D-phenylalanine with a free amino group.
Coupling Reactions: The major products are peptides or peptide derivatives, depending on the reactants used.
Scientific Research Applications
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide-based drugs.
Biology: Studied for its role in protein synthesis and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects in pain management and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, facilitating the formation of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxy-
Uniqueness
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in the synthesis of peptides with defined stereochemistry, which is crucial for the biological activity of the resulting peptides .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOBHAOOLCEJBL-RTBURBONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.